molecular formula C9H6N2O4 B8020396 3-(hydroxyamino)-2-oxoindole-5-carboxylic acid

3-(hydroxyamino)-2-oxoindole-5-carboxylic acid

Cat. No.: B8020396
M. Wt: 206.15 g/mol
InChI Key: RKDQHUAJANZKFK-UHFFFAOYSA-N
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Description

The compound with the identifier “3-(hydroxyamino)-2-oxoindole-5-carboxylic acid” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(hydroxyamino)-2-oxoindole-5-carboxylic acid involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the preparation of host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of cyclodextrins in the preparation process suggests that similar industrial techniques may be employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 3-(hydroxyamino)-2-oxoindole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

3-(hydroxyamino)-2-oxoindole-5-carboxylic acid has a wide range of scientific research applications It is used in chemistry for the study of chemical reactions and the development of new compounds In biology, it is used to investigate biological processes and interactionsAdditionally, it is used in industry for the production of various chemical products .

Mechanism of Action

The mechanism of action of 3-(hydroxyamino)-2-oxoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(hydroxyamino)-2-oxoindole-5-carboxylic acid include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar chemical structures and properties, making them useful for comparative studies and applications.

Uniqueness: this compound is unique due to its specific chemical structure and the inclusion complex formation with cyclodextrins. This uniqueness allows it to be used in specialized applications that require its specific properties and interactions .

Properties

IUPAC Name

3-(hydroxyamino)-2-oxoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-7(11-15)5-3-4(9(13)14)1-2-6(5)10-8/h1-3,15H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDQHUAJANZKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1C(=O)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=O)C(=C2C=C1C(=O)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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